molecular formula C6H6B2Be B14616456 Beryllium diboret-2-id-1(2H)-yl CAS No. 60490-01-9

Beryllium diboret-2-id-1(2H)-yl

Katalognummer: B14616456
CAS-Nummer: 60490-01-9
Molekulargewicht: 108.75 g/mol
InChI-Schlüssel: DBUVDRMEDXTGIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beryllium diboret-2-id-1(2H)-yl is a chemical compound that belongs to the class of beryllium borides. These compounds are known for their unique properties and potential applications in various fields, including materials science and chemistry. This compound is of interest due to its potential reactivity and stability under certain conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of beryllium diboret-2-id-1(2H)-yl typically involves the reaction of beryllium compounds with boron-containing reagents. One common method is the direct combination of beryllium metal with boron at high temperatures. This reaction requires careful control of temperature and pressure to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as chemical vapor deposition (CVD) or solid-state reactions. These methods allow for the production of larger quantities of the compound with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Beryllium diboret-2-id-1(2H)-yl can undergo various chemical reactions, including:

    Oxidation: Reacts with oxygen to form beryllium oxide and boron oxides.

    Reduction: Can be reduced by strong reducing agents to form elemental beryllium and boron.

    Substitution: May participate in substitution reactions with other boron-containing compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxygen, hydrogen, and halogens. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation typically yields beryllium oxide and boron oxides, while reduction may produce elemental beryllium and boron.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent in synthetic chemistry for the preparation of other beryllium and boron compounds.

    Materials Science: Investigated for its potential use in high-temperature materials and coatings due to its thermal stability.

    Biology and Medicine:

    Industry: May be used in the production of specialized alloys and ceramics.

Wirkmechanismus

The mechanism by which beryllium diboret-2-id-1(2H)-yl exerts its effects depends on its chemical reactivity and interaction with other molecules. The compound may interact with molecular targets through processes such as electron transfer, coordination with metal centers, or formation of covalent bonds. Specific pathways and molecular targets would require further investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Beryllium boride (BeB2): Another beryllium boride with different stoichiometry and properties.

    Beryllium carbide (Be2C): A compound with beryllium and carbon, used in high-temperature applications.

    Boron nitride (BN): A boron compound with unique properties, often compared with beryllium borides.

Uniqueness

Beryllium diboret-2-id-1(2H)-yl is unique due to its specific chemical structure and reactivity. Its combination of beryllium and boron elements provides distinct properties that may not be present in other similar compounds.

Eigenschaften

CAS-Nummer

60490-01-9

Molekularformel

C6H6B2Be

Molekulargewicht

108.75 g/mol

InChI

InChI=1S/2C3H3B.Be/c2*1-2-4-3-1;/h2*1-3H;/q2*-1;+2

InChI-Schlüssel

DBUVDRMEDXTGIL-UHFFFAOYSA-N

Kanonische SMILES

[Be+2].[B]1[CH-]C=C1.[B]1[CH-]C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.